4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one
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Overview
Description
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
The synthesis of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Scientific Research Applications
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can be compared with other similar compounds, such as:
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one:
4-Chloro-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
IUPAC Name |
4-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINAPJIRBJJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823870-64-9 |
Source
|
Record name | 4-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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